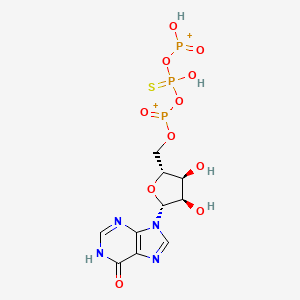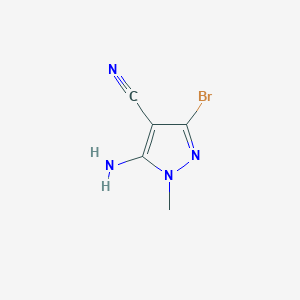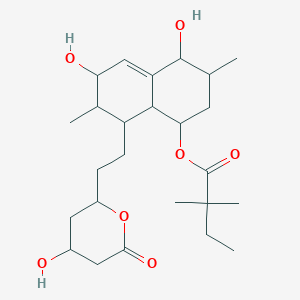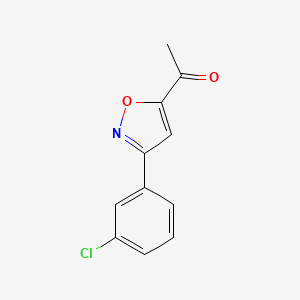![molecular formula C7H4BrF2N3 B12065367 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B12065367.png)
2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine is a heterocyclic compound that features a bromine atom and a difluoromethyl group attached to a pyrrolo[2,3-B]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyrrolo[2,3-B]pyrazine precursor. The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to achieve the desired purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like triethylamine in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolo[2,3-B]pyrazine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyrazine
- 3-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine offers a unique combination of structural features that can enhance its reactivity and potential applications. The presence of both a bromine atom and a difluoromethyl group in a pyrrolo[2,3-B]pyrazine framework provides distinct electronic and steric properties, making it a versatile building block for various chemical and biological studies.
Propiedades
Fórmula molecular |
C7H4BrF2N3 |
|---|---|
Peso molecular |
248.03 g/mol |
Nombre IUPAC |
2-bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-2-12-7-5(13-4)3(1-11-7)6(9)10/h1-2,6H,(H,11,12) |
Clave InChI |
UIILGKCWSLLCMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC(=CN=C2N1)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12065305.png)






![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)

